molecular formula C16H14FNO2 B581740 N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide CAS No. 1393442-45-9

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide

Cat. No. B581740
CAS RN: 1393442-45-9
M. Wt: 271.291
InChI Key: UAOWCBAVPIEQDP-UHFFFAOYSA-N
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Description

“N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” is a chemical compound with the molecular formula C16H14FNO2 . It has a molecular weight of 271.29 . The compound is also known by its CAS number: 1393442-45-9 .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” can be represented by the InChI code: 1S/C16H14FNO2/c1-2-18-16(20)14-8-7-13(9-15(14)17)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) . This compound has a complexity of 339 and a topological polar surface area of 46.2Ų .


Physical And Chemical Properties Analysis

“N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” has a molecular weight of 271.29 . It has a complexity of 339 and a topological polar surface area of 46.2Ų . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide: is a valuable compound in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its benzamide moiety is a common feature in many drug molecules, suggesting its utility in the synthesis of novel therapeutic agents. The fluoro and formyl groups present in the compound could be crucial for the pharmacokinetic properties of derived drugs, such as their metabolic stability and ability to interact with biological targets .

Material Science

In material science, this compound could be used to synthesize new organic materials with potential electronic or photonic properties. The presence of the fluorine atom might contribute to the material’s dielectric properties, making it suitable for use in organic semiconductors or as part of photovoltaic cells .

Environmental Science

The environmental applications of N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide could involve its role as an intermediate in the synthesis of compounds designed for environmental remediation. For example, it could be used to create absorbents or catalysts that help in the breakdown of pollutants .

Analytical Chemistry

This compound can be utilized in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. Its unique molecular signature allows for the precise identification and quantification of similar compounds in complex mixtures .

Industrial Applications

Industrially, N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide may serve as a precursor in the synthesis of dyes, pigments, or other specialty chemicals. Its structural components offer versatility in reactions, which can be tailored to produce a wide range of industrial products .

Biotechnology Research

In biotechnology research, this compound’s role could be significant in the design of probes or agents for molecular biology studies. It could be functionalized to bind to specific proteins or DNA sequences, aiding in the visualization or isolation of these biological molecules .

properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-formylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-18-16(20)14-8-7-13(9-15(14)17)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWCBAVPIEQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191068
Record name [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide

CAS RN

1393442-45-9
Record name [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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